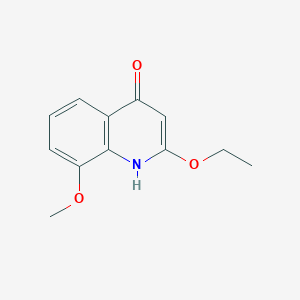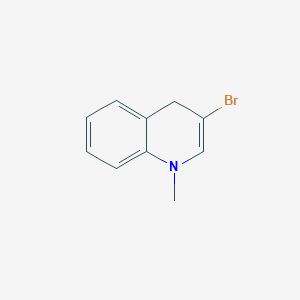
3-Bromo-1-methyl-1,4-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methyl-1,4-dihydroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of a bromine atom and a methyl group in the 1,4-dihydroquinoline structure can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1,4-dihydroquinoline typically involves the bromination of 1-methyl-1,4-dihydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-methyl-1,4-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .
Applications De Recherche Scientifique
3-Bromo-1-methyl-1,4-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to its antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of dyes, catalysts, and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-methyl-1,4-dihydroquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromine atom may enhance its binding affinity to these targets, thereby increasing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-1-methyl-1,4-dihydroquinoline
- 3-Fluoro-1-methyl-1,4-dihydroquinoline
- 3-Iodo-1-methyl-1,4-dihydroquinoline
Uniqueness
Compared to its halogenated analogs, 3-Bromo-1-methyl-1,4-dihydroquinoline may exhibit unique reactivity and biological activity due to the specific electronic and steric effects of the bromine atom. For example, bromine’s size and electron-withdrawing properties can influence the compound’s ability to participate in substitution reactions and its overall stability .
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
3-bromo-1-methyl-4H-quinoline |
InChI |
InChI=1S/C10H10BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-5,7H,6H2,1H3 |
Clé InChI |
AMHSPZUFNKSPSR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(CC2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


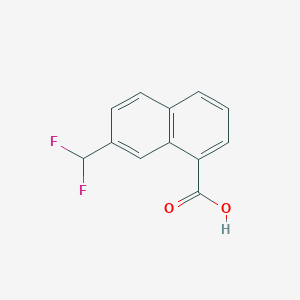
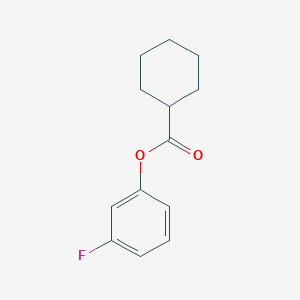
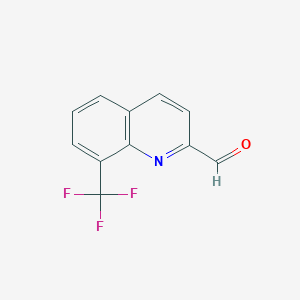


![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)

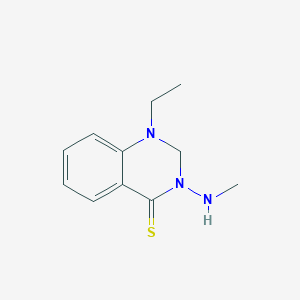

![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
